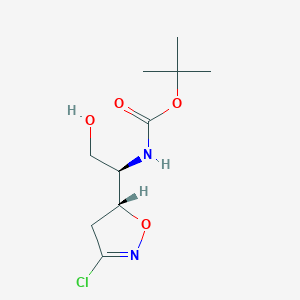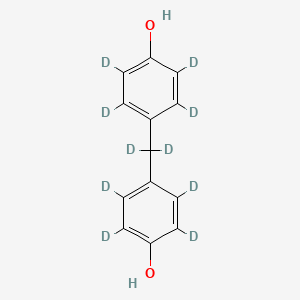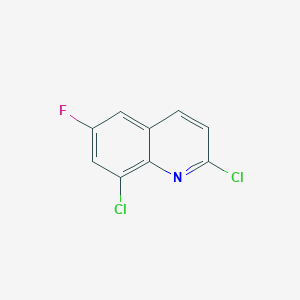
2,8-Dichlor-6-fluorchinolin
Übersicht
Beschreibung
2,8-Dichloro-6-fluoroquinoline (DFQ) is an organic compound that belongs to the class of heteroaromatic compounds. It consists of a six-membered aromatic ring fused to a pyridine ring .
Synthesis Analysis
The synthesis of 2,8-Dichloro-6-fluoroquinoline involves a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .Molecular Structure Analysis
The molecular formula of 2,8-Dichloro-6-fluoroquinoline is C9H4Cl2F1N1. The InChI code is 1S/C9H4Cl2FN/c10-7-4-9 (11)13-8-2-1-5 (12)3-6 (7)8/h1-4H .Chemical Reactions Analysis
The chemistry of fluorinated quinolines involves a variety of reactions, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . The reaction of 5,6,7,8-tetrafluoro-quinoline with sodium methoxide leads to 74 % of 4,6,7,8,9-pentafluorothieno[3,2-c]quinoline .Wissenschaftliche Forschungsanwendungen
Synthese von fluorierten Chinolinen
2,8-Dichlor-6-fluorchinolin: ist ein wertvoller Vorläufer bei der Synthese verschiedener fluorierter Chinoline. Diese Verbindungen werden durch Methoden wie Cyclisierungs- und Cycloadditionsreaktionen, Halogenaustausch oder direkte Fluorierungen synthetisiert . Die Einarbeitung von Fluoratomen in Chinolinstrukturen ist dafür bekannt, die biologische Aktivität zu erhöhen und einzigartige chemische Eigenschaften zu verleihen.
Antibakterielle Wirkstoffe
Fluorierte Chinoline, einschließlich Derivaten von This compound, wurden auf ihre antibakteriellen Eigenschaften untersucht. Sie sind besonders wirksam gegen Bakterien, indem sie die bakterielle DNA-Gyrase hemmen, die für die bakterielle Reproduktion entscheidend ist . Dies macht sie zu potenziellen Kandidaten für die Entwicklung neuer antibakterieller Medikamente.
Antimalariamittel
Das Chinolinsystem wurde traditionell in Antimalariamitteln verwendet. Die Einführung von Fluoratomen in die Chinolinstruktur, wie sie mit This compound erreicht werden kann, hat zur Entwicklung effektiverer Antimalariamittel geführt .
Enzymhemmung
Viele synthetische Chinoline, die aus This compound abgeleitet werden können, wirken als Enzymhemmer. Sie haben gezeigt, dass sie das Potenzial haben, Krankheiten zu behandeln, indem sie bestimmte Enzyme angreifen, die an Krankheitspfaden beteiligt sind .
Landwirtschaftliche Anwendungen
Einige fluorierte Chinoline, die aus This compound abgeleitet sind, haben Anwendungen in der Landwirtschaft gefunden. Sie werden wegen ihrer pestiziden Eigenschaften eingesetzt und bieten einen chemischen Schutz gegen verschiedene Schädlinge .
Materialwissenschaft
In der Materialwissenschaft werden This compound-Derivate wegen ihrer potenziellen Verwendung bei der Herstellung von Flüssigkristallen und anderen Materialien untersucht, die bestimmte elektronische und strukturelle Eigenschaften erfordern .
Organische Synthese
This compound: wird in der organischen Synthese als vielseitiges Reagenz verwendet. Es kann an verschiedenen organischen Transformationen teilnehmen, einschließlich der Funktionalisierung aktivierter C–H-Bindungen und der Dehydrierung gesättigter C–C-, C–O- und C–N-Bindungen .
Entwicklung von Fluorchinolon-Arzneimitteln
Die Verbindung ist auch maßgeblich an der Entwicklung von Fluorchinolon-Arzneimitteln beteiligt, einer Klasse von Antibiotika mit einem breiten Wirkungsspektrum. Diese Medikamente sind bekannt für ihre hohe antibakterielle Aktivität und ihr breites Wirkungsspektrum, das viele Antibiotika übertrifft .
Wirkmechanismus
Target of Action
The primary targets of 2,8-Dichloro-6-fluoroquinoline are bacterial enzymes, specifically DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, making them ideal targets for antibacterial agents .
Mode of Action
2,8-Dichloro-6-fluoroquinoline interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the movement of the DNA-replication fork, thereby inhibiting DNA replication . This interaction disrupts the bacterial cell’s ability to replicate its DNA, leading to cell death .
Biochemical Pathways
The biochemical pathways affected by 2,8-Dichloro-6-fluoroquinoline are those involved in DNA replication . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts the normal replication process, leading to the cessation of bacterial growth .
Pharmacokinetics
While specific ADME (Absorption, Distribution, Metabolism, Excretion) properties for 2,8-Dichloro-6-fluoroquinoline are not available, fluoroquinolones generally have moderate to excellent bioavailability, moderate to long elimination half-lives, and volumes of distribution >1.5 L/kg . There is considerable variation in elimination pattern between fluoroquinolone agents, ranging from predominant renal excretion to extensive hepatic metabolism .
Result of Action
The result of 2,8-Dichloro-6-fluoroquinoline’s action is the inhibition of bacterial growth. By disrupting DNA replication, the compound prevents the bacteria from multiplying, which can lead to the death of the bacterial population .
Action Environment
The action of 2,8-Dichloro-6-fluoroquinoline, like other fluoroquinolones, can be influenced by environmental factors. It’s worth noting that the effectiveness of fluoroquinolones can be affected by factors such as pH levels and the presence of divalent and trivalent cations, which can form chelates with the compounds and reduce their absorption .
Biochemische Analyse
Biochemical Properties
2,8-Dichloro-6-fluoroquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. The compound’s interaction with enzymes such as DNA gyrase and topoisomerase IV disrupts bacterial DNA replication and transcription processes, leading to bacterial cell death .
Cellular Effects
The effects of 2,8-Dichloro-6-fluoroquinoline on different cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, altering gene expression, and affecting cellular metabolism. In bacterial cells, the compound’s inhibition of DNA gyrase and topoisomerase IV leads to the cessation of DNA replication and transcription, ultimately causing cell death . In mammalian cells, its impact on cell signaling pathways and gene expression can vary, depending on the concentration and exposure duration.
Molecular Mechanism
At the molecular level, 2,8-Dichloro-6-fluoroquinoline exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes such as DNA gyrase and topoisomerase IV, inhibiting their activity. This inhibition prevents the supercoiling and uncoiling of bacterial DNA, which is essential for DNA replication and transcription . Additionally, the compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,8-Dichloro-6-fluoroquinoline can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2,8-Dichloro-6-fluoroquinoline vary with different dosages in animal models. At lower doses, the compound exhibits antibacterial activity without significant toxic effects. At higher doses, toxic or adverse effects may be observed, including damage to mammalian cells and tissues . Threshold effects have been noted, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
2,8-Dichloro-6-fluoroquinoline is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism can lead to the formation of active or inactive metabolites, which may further influence the compound’s biological activity and toxicity. The effects on metabolic flux and metabolite levels are critical considerations in understanding the compound’s overall impact on cellular function.
Transport and Distribution
The transport and distribution of 2,8-Dichloro-6-fluoroquinoline within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in specific cellular compartments influences its efficacy and toxicity . Studies have shown that the compound can be transported into bacterial cells via porins, while in mammalian cells, its distribution may be influenced by efflux pumps and other transport mechanisms.
Subcellular Localization
The subcellular localization of 2,8-Dichloro-6-fluoroquinoline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus in bacterial cells allows it to interact directly with DNA gyrase and topoisomerase IV, inhibiting their activity. In mammalian cells, the compound’s localization may vary, influencing its interactions with different biomolecules and cellular processes.
Eigenschaften
IUPAC Name |
2,8-dichloro-6-fluoroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4Cl2FN/c10-7-4-6(12)3-5-1-2-8(11)13-9(5)7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPAVBPLAMYQBHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)F)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-prop-2-yn-1-ol](/img/structure/B1443860.png)
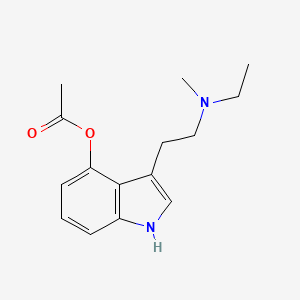
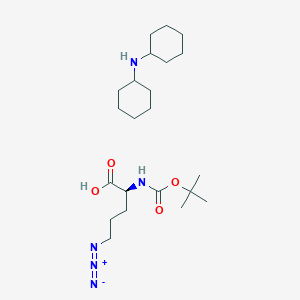
![(4,5,6,7-Tetrahydrobenzo[C]isoxazol-3-YL)methanol](/img/structure/B1443866.png)
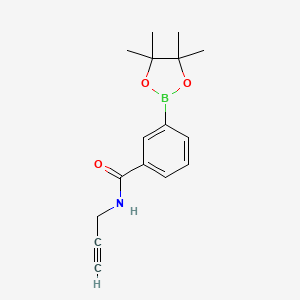

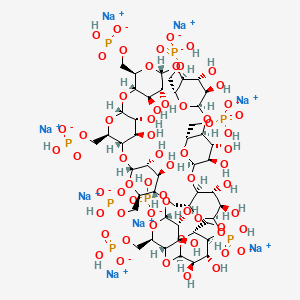

![trisodium;(2R,3R,4S)-2-[(2R,3S,4R,5R)-5-amino-4,6-dihydroxy-2-(sulfonatooxymethyl)oxan-3-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B1443876.png)

![N-Benzyl-N-[2-(benzylamino)-2-oxoethyl]-2-chloroacetamide](/img/structure/B1443878.png)
